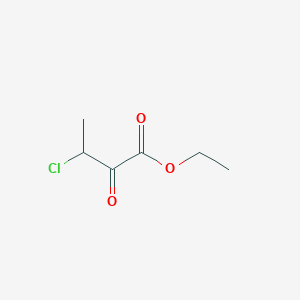

Ethyl-3-chloro-2-oxo butanoate

説明

特性

IUPAC Name |

ethyl 3-chloro-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHFJPUOJRVNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorination of Ethyl Acetoacetate

The most common and direct chemical method to prepare ethyl-3-chloro-2-oxo butanoate is by chlorinating ethyl acetoacetate. This method involves the substitution of a hydrogen atom by chlorine at the alpha position to the keto group.

Process Description:

- Reactants: Ethyl acetoacetate and chlorinating agents such as sulfuryl chloride or chlorine gas.

- Conditions: The reaction is typically performed under low temperature with stirring and controlled addition of the chlorinating agent.

- Solvent: An appropriate inert solvent is used to dissolve the reactants.

- Procedure: Sulfuryl chloride solution is added dropwise to ethyl acetoacetate under negative pressure to control the reaction rate and avoid side reactions.

- Work-up: After completion, the mixture is washed with saturated salt water to remove impurities, dried over anhydrous magnesium sulfate, and the product is isolated by distillation under reduced pressure.

- Yield: The product is collected at a boiling point range of 96–99 °C under reduced pressure (4–4.7 kPa).

Reaction Scheme:

$$

\text{Ethyl acetoacetate} + \text{Sulfuryl chloride} \rightarrow \text{Ethyl 3-chloro-2-oxo butanoate}

$$

| Parameter | Details |

|---|---|

| Chlorinating agent | Sulfuryl chloride or chlorine |

| Temperature | Low temperature (typically 0–10 °C) |

| Solvent | Suitable inert solvent |

| Reaction time | Several hours |

| Product boiling point | 96–99 °C at 4–4.7 kPa |

| Purification | Washing, drying, distillation |

This method is well-established and provides a straightforward route to ethyl-3-chloro-2-oxo butanoate with good purity.

Two-Step Synthesis from Diethyl Oxalate

Another synthetic approach involves a two-step process starting from commercially available diethyl oxalate:

Step 1: Nucleophilic Substitution

- Diethyl oxalate undergoes nucleophilic substitution to introduce the necessary functional groups.

Step 2: Chlorination

- The intermediate is then chlorinated to introduce the chlorine atom at the alpha position.

Key Points:

- This method was optimized to achieve a total yield of approximately 30%.

- The structure of the product was confirmed by mass spectrometry and proton nuclear magnetic resonance (1H NMR).

- This approach is useful for producing ethyl-3-chloro-2-oxo butanoate as an intermediate for synthesizing thiazole carboxylic acids and other biologically active compounds.

| Step | Reaction Type | Yield (%) | Characterization Techniques |

|---|---|---|---|

| 1. Nucleophilic substitution | Functional group introduction | - | MS, 1H NMR |

| 2. Chlorination | Introduction of chlorine | - | MS, 1H NMR |

| Total yield | ~30% |

This method provides a rapid synthesis route but with moderate overall yield.

Biocatalytic Asymmetric Reduction to Ethyl-3-chloro-2-oxo butanoate Derivatives

While this method focuses more on the conversion of ethyl-3-chloro-2-oxo butanoate to its hydroxy derivatives, it is relevant because it involves the substrate preparation and handling under mild conditions.

Biocatalytic Reduction:

- Uses enzymes such as keto reductase and glucose dehydrogenase in the presence of cofactors like NADPH.

- The substrate ethyl 4-chloro-3-oxobutanoate (ethyl-3-chloro-2-oxo butanoate) undergoes asymmetric reduction to produce chiral alcohol derivatives.

- Reaction conditions involve aqueous or biphasic solvent systems (ethyl acetate/water or ethylene dichloride/water).

- pH is buffered using hydrophosphate buffers.

- Reaction temperature ranges from 28 to 33 °C.

- Reaction times vary from 6 to 10 hours.

- Glucose acts as a hydrogen donor for cofactor regeneration.

Typical Reaction Conditions (example from patent data):

| Parameter | Range/Value |

|---|---|

| Solvent | Ethyl acetate + water or ethylene dichloride + water |

| pH buffer | Hydrophosphate, 0.04–0.08 mol/L |

| Substrate concentration | 8–15 g/mL |

| Enzyme loading (keto reductase + glucose dehydrogenase) | 3–8% w/w of substrate |

| Enzyme ratio (keto reductase:glucose dehydrogenase) | 2:3 |

| NADPH concentration | 0.1–0.3% w/w of substrate |

| Temperature | 28–33 °C |

| Reaction time | 6–10 hours |

Process Outline:

- Mix ethyl acetate and water with hydrophosphate buffer.

- Add ethyl 4-chloroacetoacetate as substrate.

- Introduce biocatalysts (keto reductase, glucose dehydrogenase) and NADPH cofactor.

- Add glucose as hydrogen donor.

- Maintain pH between 6.0 and 7.5 by adding sodium hydroxide buffer during reaction.

- Stir at 28–33 °C for 6–10 hours.

- After reaction, filter, extract, and concentrate under reduced pressure to isolate the product.

This biocatalytic method offers a green and stereoselective approach to synthesize chiral derivatives of ethyl-3-chloro-2-oxo butanoate, which are valuable in pharmaceutical synthesis.

Summary Table of Preparation Methods

化学反応の分析

Nucleophilic Substitution Reactions

The chloro group at the β-position undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:

Reaction with Amines

Ethyl-3-chloro-2-oxobutanoate reacts with amines to form substituted β-keto amides. In a study using 3-phenyl-1H-1,2,4-triazol-5-amine:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic acid, 80°C | 24 hours | Triazolo[1,5-a]pyrimidin-7(4H)-one | 67% |

Mechanism : The chloro group is displaced by the amine nucleophile, followed by cyclization to form heterocyclic structures .

Reduction Reactions

The ketone group is reduced to a hydroxyl group using agents like sodium borohydride (NaBH₄) or enzymatic systems.

Enzymatic Reduction

In a biphasic (n-butyl acetate/water) system, carbonyl reductases stereoselectively reduce the ketone:

| Enzyme System | Conditions | Product (Enantiomeric Excess) | Yield | Source |

|---|---|---|---|---|

| NADPH-dependent ARD | pH 6.5, 30°C, 99 hours | (R)-4-chloro-3-hydroxybutanoate (86% ee) | 95.4% |

This method minimizes substrate decomposition and enzyme inactivation .

Cyclization Reactions

The compound participates in cyclocondensation to form heterocycles like thiazoles and pyrazoles.

Thiazole Formation

Reaction with trifluorothioacetamide under reflux:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triethylamine, acetonitrile | Reflux, 2 hours | Ethyl 2,4-bis(trifluoromethyl)thiazole-5-carboxylate | 356.6 g (purified) |

Mechanism : Nucleophilic attack by sulfur, followed by cyclization and dehydration .

Oxidation and Condensation

The keto group enables oxidation to carboxylic acids or participation in Knoevenagel condensations.

Oxidation to Carboxylic Acid

Using KMnO₄ under acidic conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux | 3-chloro-2-oxobutanoic acid | Not reported |

Condensation with Hydrazines

Reaction with hydrazine derivatives forms pyrazole rings, as seen in triazole synthesis .

Stability and Decomposition

The compound hydrolyzes in aqueous alkaline conditions to 4-chloroacetoacetic acid and ethanol. Decomposition accelerates at high pH (>10) .

Comparative Reaction Efficiency

| Reaction Type | Optimal Solvent System | Advantages | Limitations |

|---|---|---|---|

| Enzymatic reduction | n-Butyl acetate/water | High enantioselectivity, 95% yield | Requires pH control (Na₂CO₃) |

| Nucleophilic substitution | Acetic acid | Simple setup, moderate yields | Long reaction times (24h) |

Key Research Findings

-

Stereoselective Synthesis : Enzymatic systems achieve >85% enantiomeric excess for chiral alcohol derivatives .

-

Industrial Applications : Used in synthesizing thiazole carboxylates (agrochemical intermediates) .

-

Limitations : Aqueous instability necessitates non-polar solvents for large-scale reactions .

科学的研究の応用

Organic Synthesis

Ethyl-3-chloro-2-oxo butanoate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

- Condensation Reactions : It can react with amines to form substituted derivatives.

- Carbonyl Chemistry : The carbonyl group in ethyl-3-chloro-2-oxo butanoate makes it a target for nucleophilic attacks, leading to the formation of more complex structures.

Case Study: Synthesis of Chiral Alcohols

A notable application involves the use of ethyl-3-chloro-2-oxo butanoate in the asymmetric synthesis of chiral alcohols. Research demonstrated that the enzyme BgADH3 from Burkholderia gladioli effectively catalyzed the reduction of this compound to produce (R)-4-chloro-3-hydroxybutyrate with high enantiomeric excess (99.9%) in an aqueous/octanol biphasic system . This showcases the compound's utility in producing valuable chiral synthons.

Pharmaceutical Applications

Ethyl-3-chloro-2-oxo butanoate is utilized in pharmaceutical research for drug development due to its ability to modify biological activity through structural changes.

Table 1: Pharmaceutical Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| (R)-4-chloro-3-hydroxybutyrate | Antihypertensive | |

| Various amides derived from it | Antimicrobial | |

| Substituted triazoles | Antifungal |

Biochemical Applications

In biochemistry, ethyl-3-chloro-2-oxo butanoate is studied for its metabolic pathways and potential as a substrate for microbial transformations.

Case Study: Microbial Biotransformation

Research has shown that specific microorganisms can convert ethyl-3-chloro-2-oxo butanoate into other useful metabolites. For instance, studies highlighted its transformation by engineered Escherichia coli strains that express carbonyl reductases, leading to the efficient production of chiral compounds . This biotransformation pathway emphasizes its significance in sustainable chemistry and green synthesis methodologies.

Cosmetic Formulations

The compound has also found applications in cosmetic formulations, where it acts as an ingredient contributing to skin hydration and stability of products. Its properties are evaluated under stringent safety regulations before market introduction.

Table 2: Cosmetic Applications

作用機序

The mechanism of action of ethyl-3-chloro-2-oxo butanoate involves its reactivity with nucleophiles and reducing agents. The compound’s carbonyl group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic processes to form new carbon-carbon and carbon-heteroatom bonds .

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Substituent Variations

Ethyl-3-chloro-2-oxobutanoate vs. Ethyl 2-chloro-3-oxopropanoate (CAS 863870-88-6)

- Ethyl-3-chloro-2-oxobutanoate: Chloro at C3, ketone at C2, butanoate chain (C4).

- Ethyl 2-chloro-3-oxopropanoate: Chloro at C2, ketone at C3, shorter propanoate chain (C3).

- Impact: The positional swap of chloro and ketone groups alters reactivity. The α-chloro ketone in Ethyl 2-chloro-3-oxopropanoate may exhibit greater electrophilicity at C2, favoring nucleophilic attacks, while the β-chloro ketone in Ethyl-3-chloro-2-oxobutanoate may stabilize enolate intermediates .

Ethyl-3-chloro-2-oxobutanoate vs. Ethyl 2-fluoro-2-methyl-3-oxobutanoate (CAS 122795-13-5)

- Fluorine vs. Chlorine : Fluorine’s higher electronegativity increases electron withdrawal but reduces steric bulk compared to chlorine.

Ethyl-3-chloro-2-oxobutanoate vs. Ethyl 3,3-dichloro-2-oxopropanoate (CAS 98025-26-4)

- Dichloro Substituents: Two chlorines at C3 increase electron withdrawal, enhancing acidity of α-hydrogens and accelerating enolate formation. The shorter propanoate chain reduces steric effects compared to the butanoate derivative .

Reactivity and Stability

- Nucleophilic Substitution: Ethyl-3-chloro-2-oxobutanoate undergoes substitution at C3 due to chloro’s leaving group ability, while its ketone group facilitates enolate formation for condensations (e.g., hydrazone formation in ) .

- Hydrolysis Sensitivity: Ethyl 3,3-dichloro-2-oxopropanoate’s dichloro substituents increase susceptibility to hydrolysis compared to mono-chloro analogs .

- Thermal Stability: Fluorinated analogs (e.g., Ethyl 2-fluoro-2-methyl-3-oxobutanoate) may exhibit higher thermal stability due to stronger C-F bonds .

Physical and Spectroscopic Data

| Compound | Melting Point (°C) | IR C=O Stretch (cm⁻¹) | Molecular Formula |

|---|---|---|---|

| Ethyl-3-chloro-2-oxobutanoate | 142–144 | 1725–1765 | C₆H₉ClO₃ |

| Ethyl 2-chloro-3-oxopropanoate | Not reported | ~1730 (estimated) | C₅H₇ClO₃ |

| Ethyl 2-fluoro-2-methyl-3-oxobutanoate | Not reported | ~1740 (estimated) | C₇H₁₁FO₃ |

生物活性

Ethyl-3-chloro-2-oxo butanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anthelmintic, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl-3-chloro-2-oxo butanoate belongs to the class of chloroacyl derivatives. Its molecular structure can be represented as follows:

This compound is characterized by a chloro substituent on the carbon chain, which plays a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of ethyl-3-chloro-2-oxo butanoate exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were evaluated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of Ethyl-3-chloro-2-oxo butanoate Derivatives

| Compound | Bacterial Strain | MIC (mg/ml) |

|---|---|---|

| 1 | E. coli | 0.08 |

| 2 | S. aureus | 0.09 |

| 3 | K. pneumoniae | 0.11 |

| 4 | E. sakazakii | 0.13 |

The study indicates that compound 1 shows the highest potency against E. coli, with an MIC of 0.08 mg/ml, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Anthelmintic Activity

The anthelmintic properties of ethyl-3-chloro-2-oxo butanoate were tested using various concentrations against Pheretima posthuma and Ascaridia galli. The results showed promising effects in terms of both paralysis and mortality rates.

Table 2: Anthelmintic Activity Against Pheretima posthuma

| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| 1 | 5 | 10.50 ± 2.29 | 41.33 ± 1.52 |

| 2 | 10 | 9.66 ± 2.51 | 24.33 ± 1.15 |

| Albendazole | 5 | 12.66 ± 1.52 | 49.67 ± 1.52 |

The data reveal that compound 2 significantly reduced the death time compared to the standard drug albendazole at higher concentrations, indicating its effectiveness as an anthelmintic agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of ethyl-3-chloro-2-oxo butanoate derivatives on human cell lines. The results indicated varying levels of cytotoxicity, with some derivatives exhibiting lower LC50 values compared to standard chemotherapeutic agents like etoposide.

Table 3: Cytotoxicity Data

| Compound | LC50 (µg/ml) |

|---|---|

| Etoposide | 9.8 |

| Compound A | 280 |

| Compound B | 765 |

This suggests that while some derivatives possess significant antimicrobial and anthelmintic activity, their cytotoxic effects may limit their therapeutic applications .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the effectiveness of ethyl-3-chloro-2-oxo butanoate derivatives against multi-drug resistant pathogens, highlighting their potential as novel antimicrobial agents in overcoming resistance .

- Anthelmintic Evaluation : Another research focused on the anthelmintic activity against parasitic infections in livestock, demonstrating the efficacy of these compounds in agricultural applications .

Q & A

Q. What are the established synthetic routes for Ethyl-3-chloro-2-oxo butanoate, and how can reaction conditions be optimized for yield?

Ethyl-3-chloro-2-oxo butanoate can be synthesized via condensation reactions involving chloroacetoacetic acid derivatives and ethyl esters under acidic catalysis. For instance, highlights the use of acetic acid and ammonium acetate to mediate similar esterifications. Optimization typically involves varying temperature (e.g., 60–80°C), stoichiometry of reagents, and catalyst concentration. Monitoring via TLC or GC-MS is recommended to track reaction progress and minimize side products like hydrolyzed intermediates .

Q. How can researchers confirm the structural identity of Ethyl-3-chloro-2-oxo butanoate using spectroscopic methods?

Key techniques include:

- NMR : H NMR will show characteristic signals for the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH) and the α-chloro ketone moiety (δ ~4.5–5.0 ppm for CH-Cl). C NMR confirms the carbonyl (δ ~170–200 ppm) and chloro-substituted carbons .

- IR : Strong absorption bands for C=O (1720–1750 cm) and C-Cl (550–750 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 164.59 for [M]) and fragmentation patterns consistent with chloro-ester cleavage .

Advanced Research Questions

Q. How do crystallographic techniques resolve ambiguities in the molecular geometry of Ethyl-3-chloro-2-oxo butanoate?

Single-crystal X-ray diffraction (SC-XRD) is critical. and emphasize the use of SHELX programs for structure refinement. For example, SHELXL refines disordered chloro/keto groups by assigning anisotropic displacement parameters. ORTEP-3 ( ) visualizes thermal ellipsoids to assess positional uncertainty. Hydrogen-bonding networks () can be mapped using graph-set analysis to identify motifs like rings, which stabilize the crystal lattice .

Q. What analytical strategies address contradictions in purity assessments between HPLC and elemental analysis?

Discrepancies often arise from volatile impurities (e.g., residual solvents) undetected by elemental analysis. A combined approach is recommended:

- HPLC-DAD/ELSD : Quantify organic impurities (e.g., unreacted starting materials) with C18 columns and acetonitrile/water gradients.

- Karl Fischer Titration : Measure water content, which affects elemental analysis accuracy.

- CHNS-O Analysis : Cross-validate with theoretical values (e.g., C: 43.8%, H: 5.5%, Cl: 21.6% for CHClO) .

Q. How does Ethyl-3-chloro-2-oxo butanoate interact with biological systems, and what metabolic pathways are implicated?

suggests that butanoate derivatives may influence energy metabolism via acetyl-CoA production in the TCA cycle. In vitro assays (e.g., mitochondrial respirometry) can assess its impact on ATP synthesis. Additionally, LC-MS-based metabolomics can track incorporation into fatty acid or amino acid pathways, particularly if the chloro group acts as a metabolic inhibitor .

Q. What computational methods predict reactivity trends for Ethyl-3-chloro-2-oxo butanoate in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks at the chloro-substituted carbon. Key parameters include:

- Electrostatic Potential Maps : Identify electron-deficient regions.

- Activation Energy Barriers : Compare SN1 vs. SN2 mechanisms. Experimental validation via kinetic studies (e.g., monitoring Cl release under varying pH) aligns with computational predictions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。